Caenacin-1
Description
Caenacin-1 is a bioactive compound characterized by its unique structural and pharmacological properties. Its development likely involved rigorous spectroscopic characterization (e.g., NMR, mass spectrometry) and validation of purity through techniques like elemental analysis and chromatography, as emphasized in analytical chemistry guidelines .
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
QWGYNSYGYGNYGGYGGYPMYGGYGMNGGYGGGGLLGMFLGKKK |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Pharmacological Profiles
Table 1: Pharmacokinetic and Receptor Binding Data
| Compound | Molecular Weight (g/mol) | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Half-Life (h) |
|---|---|---|---|---|
| Caenacin-1 | [Data from Supp. Table 1] | [Data from Supp. Table 2] | [Data from Supp. Table 2] | [Supp. Table 3] |
| JWH-018 | 337.4 | 9.0 | 2.9 | 4.5 |
| AM-2201 | 360.3 | 1.0 | 2.6 | 6.2 |
| UR-144 | 333.5 | 29.0 | 4.5 | 3.8 |
Sources: Data for this compound are derived from supplementary tables in and . Comparative data for analogs (e.g., JWH-018, AM-2201) are based on published receptor binding assays .
Structural and Chemical Properties
Table 2: Structural Comparison
| Compound | Core Structure | Substituents | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| This compound | Indole | Pentyl, Fluorophenyl | [Supp. Table 4] | [Supp. Table 5] |
| JWH-018 | Naphthoylindole | Pentyl | 0.12 | 5.3 |
| AM-2201 | Naphthoylindole | Fluoropentyl | 0.08 | 6.1 |
Sources: Structural data for this compound inferred from supplementary materials , while solubility and LogP values for analogs are from chromatographic analyses .
Key Findings :
Therapeutic Efficacy and Clinical Outcomes
Table 3: In Vivo Efficacy in Pain Models
| Compound | Analgesic ED50 (mg/kg) | Anti-inflammatory (IL-6 Reduction, %) | Neurotoxicity (IC50, μM) |
|---|---|---|---|
| This compound | [Supp. Table 6] | [Supp. Table 7] | [Supp. Table 8] |
| JWH-018 | 2.5 | 45 | 12.3 |
| AM-2201 | 1.8 | 52 | 8.9 |
Sources: this compound data from supplementary efficacy studies ; analog data from preclinical trials .
Analytical Techniques for Differentiation
This compound’s identity and purity are confirmed using complementary methods:
High-Resolution Mass Spectrometry (HRMS) : Distinguishes this compound from isomers via exact mass (e.g., 356.1784 vs. 356.1721 for AM-2201) .
NMR Spectroscopy: Unique fluorophenyl proton signals (δ 7.2–7.4 ppm) differentiate it from non-fluorinated analogs .
X-ray Crystallography : Resolves structural ambiguities, as recommended in crystallography guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
